Product packaging for 2-(piperidin-2-yl)-1H-indol-5-amine(Cat. No.:)

2-(piperidin-2-yl)-1H-indol-5-amine

Cat. No.: B8408305
M. Wt: 215.29 g/mol
InChI Key: HXFVDSMFTMWBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-2-yl)-1H-indol-5-amine is a synthetic organic compound featuring a molecular framework of significant interest in medicinal chemistry. It consists of an indole ring, a ubiquitous structure in bioactive molecules, which is substituted at the 5-position with an amine group and at the 2-position with a piperidine ring. The piperidine moiety is a privileged scaffold in drug design, present in more than twenty classes of pharmaceuticals . This specific substitution pattern creates a molecule that is structurally analogous to several important pharmacophores. This compound is of particular value for researchers in neuroscience and pharmacology. Its structure is closely related to conformationally constrained serotonin (5-hydroxytryptamine) and homotryptamine analogs . Such compounds are frequently investigated for their interactions with the serotonergic system, including potential affinity for various serotonin receptor subtypes (e.g., 5-HT 1A , 5-HT 6 ) and the serotonin transporter (SERT) protein . Research into these targets is critical for the development of new therapeutic agents for conditions such as depression, schizophrenia, Alzheimer's disease, and migraine . The constrained architecture of the piperidine ring can also confer greater metabolic stability compared to more flexible alkylamine chains, making it a valuable tool for structure-activity relationship (SAR) studies . The synthetic route to this amine likely involves strategic protecting group strategies and coupling reactions to ensure high purity and correct stereochemistry, principles that are well-established in complex molecule synthesis such as peptide chemistry . As a building block, it can be further functionalized on the primary amine or the piperidine nitrogen to create diverse libraries of compounds for high-throughput screening. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3 B8408305 2-(piperidin-2-yl)-1H-indol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-piperidin-2-yl-1H-indol-5-amine

InChI

InChI=1S/C13H17N3/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h4-5,7-8,12,15-16H,1-3,6,14H2

InChI Key

HXFVDSMFTMWBFC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=C(N2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 2 Piperidin 2 Yl 1h Indol 5 Amine and Its Derivatives

General Strategies for Indole (B1671886) Core Formation

The construction of the indole nucleus is a foundational step in the synthesis of 2-(piperidin-2-yl)-1H-indol-5-amine. Several classical and contemporary methods are available, each with its own advantages and substrate scope.

Fischer Indole Synthesis Approaches for the Indole Scaffold

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgthermofisher.com For the synthesis of 2-substituted indoles, a ketone is the required carbonyl partner. core.ac.uk For instance, the reaction of a substituted phenylhydrazine with a ketone like acetophenone (B1666503) can yield a 2-phenylindole. core.ac.uk

The reaction can be catalyzed by a variety of Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation and a mdpi.commdpi.com-sigmatropic rearrangement lead to a di-imine intermediate, which, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.org A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis
FeatureDescription
Reactants Substituted phenylhydrazine and an aldehyde or ketone. wikipedia.org
Catalysts Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org
Key Intermediate Phenylhydrazone which rearranges to an enamine. wikipedia.org
Mechanism Involves a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org
Product Substituted indole. wikipedia.org
Modifications Buchwald modification using palladium catalysis for hydrazone formation. wikipedia.org

Reissert Indole Synthesis and its Adaptations for Indole-2-carboxylic Acid Derivatives

The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids, which are valuable precursors for various functionalized indoles. wikipedia.org The classical Reissert reaction involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization using zinc in acetic acid to afford indole-2-carboxylic acid. wikipedia.org The carboxylic acid can be subsequently decarboxylated by heating to yield the parent indole. wikipedia.org

This method is particularly useful as the indole-2-carboxylic acid or its corresponding ester can be readily subjected to further chemical transformations. orgsyn.org For instance, the acid can be converted to an acid chloride, which can then be reduced to indole-2-carboxaldehyde, or the ester can be reduced to indole-2-methanol. orgsyn.org A modification of the Reissert reaction involves an intramolecular version where the ring-opening of a furan (B31954) provides the necessary carbonyl for the cyclization. wikipedia.org

Table 2: Steps in the Reissert Indole Synthesis
StepReactionReagentsProduct
1 Condensationo-nitrotoluene, diethyl oxalate, potassium ethoxide. wikipedia.orgEthyl o-nitrophenylpyruvate. wikipedia.org
2 Reductive CyclizationZinc, acetic acid. wikipedia.orgIndole-2-carboxylic acid. wikipedia.org
3 (Optional)DecarboxylationHeat. wikipedia.orgIndole. wikipedia.org

Palladium-Catalyzed Cyclization and Coupling Reactions in Indole Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted indoles, offering high efficiency and functional group tolerance. mdpi.comrsc.org One common strategy involves the cyclization of o-alkynylanilines. rsc.org For example, the reaction of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a palladium acetate (B1210297) and silver oxide catalytic system can produce 2,3-disubstituted indoles. rsc.org

Another approach is the Sonogashira cross-coupling of N-tosyl-2-iodoanilines with terminal alkynes, followed by a palladium-catalyzed cyclization to yield 2-substituted indoles. mdpi.com This method can be rendered more economical by using zinc chloride as a co-catalyst. mdpi.com Palladium catalysis also enables the synthesis of 2-alkenyl indoles via Heck reactions and the construction of complex indoles through multi-component reactions. mdpi.com For instance, a three-component reaction of an aryl iodide, an amine, and a propargyl alcohol derivative can afford 2-(aminomethyl)-3-arylindoles in a single pot. mdpi.com

Table 3: Examples of Palladium-Catalyzed Indole Syntheses
Starting MaterialsCatalyst SystemProduct Type
N,N-dimethyl-o-alkynylanilines, arylsiloxanes[Pd(OAc)₂], Ag₂O rsc.org2,3-disubstituted indoles rsc.org
N-tosyl-2-iodoanilines, terminal alkynes10% Pd/C, PPh₃, ZnCl₂ mdpi.com2-substituted indoles mdpi.com
Aryl iodides, amines, propargyl alcoholsPalladium catalyst mdpi.com2-(aminomethyl)-3-arylindoles mdpi.com

Modified Aldol (B89426) Condensation Reactions for Indole Ring Construction

While the aldol condensation is a fundamental carbon-carbon bond-forming reaction, its application in the direct construction of the indole ring is less common than the aforementioned methods. nih.gov However, intramolecular versions and related condensation reactions can be strategically employed. A base-mediated intramolecular arylogous nitroaldol (Henry) condensation has been developed to synthesize 2-(2-nitroaryl)indole derivatives. nih.gov This reaction proceeds via N-benzylation followed by the intramolecular condensation. nih.gov

Furthermore, condensation reactions of indoles with aldehydes, catalyzed by Brønsted acids, are well-established for the synthesis of bis(indolyl)methanes, demonstrating the reactivity of the indole nucleus in condensation chemistry. researchgate.net While not a direct indole ring-forming reaction in this context, the principles of activating a methylene (B1212753) group adjacent to an aromatic ring for condensation are relevant.

Strategies for Incorporating the Piperidine (B6355638) Moiety at the Indole C2 Position

Once the indole core is formed, the next critical step is the introduction of the piperidine ring at the C2 position. This can be achieved through various C-H functionalization or coupling strategies.

Direct C2-Substitution Methods

Direct C2-substitution of a pre-formed indole ring is an atom-economical approach. The C2-position of indole can be lithiated after N-protection, allowing for reaction with electrophiles. bhu.ac.in Protecting groups such as phenylsulfonyl or even in-situ formed lithium carboxylate can direct lithiation to the C2 position. bhu.ac.in The resulting 2-lithioindole can then be reacted with a suitable piperidine-based electrophile.

Another strategy involves the direct oxidative coupling of C2-substituted indoles with enolates, which has been shown to be an effective method for creating C2,C3-disubstituted indoles. nih.gov While this specific example focuses on C3 functionalization, the principle of activating the C2 position for coupling is relevant. Furthermore, rhodium-catalyzed C-H functionalization has been successfully used for the C2-functionalization of piperidines themselves, suggesting the potential for cross-coupling a C2-activated piperidine with an indole derivative. nih.gov Base-promoted tandem reactions of 2-alkynyl anilines can also lead to C2-substituted indoles through a 5-endo-dig cyclization followed by a migration event. nsf.gov

Ring-Closing Reactions for Piperidine Formation on an Indole Precursor

A key strategy for constructing the 2-(piperidin-2-yl)indole framework involves the cyclization of a linear precursor already attached to the indole nucleus. The Pictet-Spengler reaction stands out as a classic and powerful method for forming a piperidine ring fused to an indole system, resulting in a tetrahydro-β-carboline. researchgate.netresearchgate.netresearcher.life This reaction involves the condensation of a β-arylethylamine, such as a tryptamine (B22526) derivative, with an aldehyde or ketone under acidic conditions, followed by ring closure. researchgate.net

The mechanism proceeds through the formation of an iminium ion, which is then attacked by the electron-rich C3 position of the indole ring to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation yield the final annulated product. nsf.gov While the classic Pictet-Spengler reaction typically forms a bond at the C3 position of the indole, modifications and specific substrates can lead to the desired C2-linked piperidine.

A plausible pathway to the 2-(piperidin-2-yl)indole scaffold involves a modified Pictet-Spengler approach or an intramolecular reductive amination. For instance, an indole precursor bearing a 5-aminopentanal (B1222117) or a related keto-amine side chain at the C2 position can be cyclized. Reductive amination, a common method for C-N bond formation, can be employed intramolecularly to form the piperidine ring. mdpi.com This process involves the condensation of an amine with a ketone or aldehyde, followed by reduction of the resulting imine or enamine. mdpi.comorganic-chemistry.org

Table 1: Key Intramolecular Cyclization Reactions for Piperidine Synthesis

Reaction TypePrecursorKey Reagents/ConditionsProduct Type
Pictet-Spengler ReactionTryptamine derivative and an aldehyde/ketoneBrønsted or Lewis Acid (e.g., TFA, HCl)Tetrahydro-β-carboline
Intramolecular Reductive AminationIndole with a C2-linked amino-keto/aldehyde chainReducing agent (e.g., NaBH4, H2/Catalyst)2-(Piperidin-2-yl)indole
Radical CyclizationN-alkenyl urea (B33335) or amineGold(I) or Copper(I) catalystSubstituted Piperidine

Methodologies for Introducing the Amine Functionality at the Indole C5 Position

The introduction of an amine group at the C5 position of the indole ring is a critical step. This can be achieved either by the reduction of a nitro group precursor or through direct amination methods.

A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This two-step sequence involves the nitration of the indole ring, followed by reduction. The synthesis of 5-nitroindole (B16589) precursors, such as 5-nitro-1H-indole-2,3-dione or ethyl 5-nitroindole-2-carboxylate, serves as a common starting point. nih.govgoogle.com

The reduction of the nitro group to an amine can be accomplished using various reagents and conditions. Catalytic hydrogenation is a highly effective method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. nih.gov This method is generally clean and high-yielding. Alternative reducing agents include metals in acidic media, such as tin(II) chloride (SnCl2) or iron (Fe) in acetic acid, and sodium hydrosulfite. The choice of reagent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsAdvantages
H2, Palladium on Carbon (Pd/C)Ethanol (B145695) or Ethyl Acetate, RTHigh efficiency, clean reaction
Tin(II) Chloride (SnCl2)HCl, EthanolMild, good for lab scale
Iron (Fe)Acetic Acid, Ethanol/WaterInexpensive, effective
Sodium Hydrosulfite (Na2S2O4)Water/THFMild, useful for sensitive substrates

Direct C-H amination of indoles represents a more atom-economical approach, avoiding the separate nitration and reduction steps. While functionalization at the C2 and C3 positions of indole is more common, transition-metal-catalyzed methods have been developed for direct amination at other positions. These reactions typically require a directing group to achieve regioselectivity. Although specific examples for the direct C5 amination of a 2-(piperidin-2-yl)indole are not prevalent, the principles of directed C-H functionalization could be applied. This advanced strategy often involves palladium, rhodium, or ruthenium catalysts and specialized nitrogen sources.

Convergent Synthetic Routes to the this compound Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer an efficient pathway to complex heterocyclic structures. beilstein-journals.orgclockss.org An MCR could potentially assemble the this compound scaffold in a highly convergent manner. A hypothetical MCR could involve a 5-aminoindole (B14826) derivative, a five-carbon aldehyde equivalent (like glutaraldehyde), and an ammonia source. nih.govresearchgate.net The reaction would proceed through a series of condensations and cyclizations to form the piperidine ring directly onto the indole core. The Biginelli and Mannich reactions are classic examples of MCRs that form heterocyclic systems and could be adapted for this purpose. clockss.org

Sequential, or domino, reactions provide another elegant route where a single set of reagents triggers a cascade of bond-forming events. A prominent example is the combination of a Sonogashira coupling with a subsequent cyclization. wikipedia.org A plausible sequence for the target molecule could involve the Sonogashira coupling of a terminal alkyne with a suitably substituted 2-haloaniline (e.g., a 2-bromo-4-nitroaniline (B50497) derivative). The resulting o-alkynyl-aniline intermediate can then undergo an intramolecular cyclization to form the indole ring. The piperidine ring could be formed before or after the indole synthesis. Alternatively, a pre-formed 5-aminoindole-2-boronic acid could be coupled with a suitably functionalized piperidine derivative (e.g., a 2-halopiperidine) via a Suzuki coupling, followed by any necessary functional group manipulations. Such sequential palladium-catalyzed reactions are powerful tools for constructing complex heterocyclic systems. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure piperidine-containing compounds is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The stereochemistry at the piperidine ring, particularly at the C2 position, is often crucial for pharmacological activity. Achieving stereocontrol in the synthesis of complex molecules like this compound and its derivatives requires sophisticated synthetic strategies. These strategies primarily fall into two categories: stereoselective synthesis, which creates a specific stereoisomer, and resolution, which separates a mixture of stereoisomers.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The direct installation of chirality during the synthetic sequence is a highly efficient approach to obtaining enantiomerically pure compounds. This is typically achieved by using either a chiral auxiliary or a catalytic asymmetric method.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology is versatile and reliable, making it a common choice in the early stages of drug development. wikipedia.orgrsc.org

A variety of chiral auxiliaries have been developed, many of which are derived from inexpensive natural sources like amino acids or terpenes. researchgate.net Commonly used auxiliaries include oxazolidinones (developed by Evans), pseudoephedrine, and camphorsultam. wikipedia.orgresearchgate.net These auxiliaries function by creating a sterically defined environment that forces an incoming reagent to attack the substrate from a specific face, leading to a high degree of diastereoselectivity. researchgate.net

In the context of piperidinyl-indole derivatives, a relevant strategy involves the N-alkylation of a racemic piperidinyl-indole with a chiral reagent, which acts as the auxiliary. This process creates a mixture of diastereomers that can be separated. A study on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives demonstrated this approach effectively. nih.gov Racemic 3-(piperidin-3-yl)-1H-indoles were N-alkylated with chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester or (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.gov The reaction yielded a mixture of diastereomers, which were then separated using chromatography. nih.gov Subsequent removal of the chiral auxiliary group via hydrogenation afforded the desired enantiomerically pure piperidinyl-indole derivatives. nih.gov

The efficiency of the diastereomer formation is detailed in the following table:

Table 1: Synthesis of Diastereomers via N-alkylation of 3-(piperidin-3-yl)-1H-indoles with a Chiral Auxiliary nih.gov

Entry Starting Amine Chiral Reagent Product Diastereomers Yield (%) Diastereomeric Ratio (dr)
1 3-(Piperidin-3-yl)-1H-indole (R)-I (3R,2S)-2a and (3S,2S)-3a 85 45:55
2 3-(Piperidin-3-yl)-1H-indole (S)-II (3R,2R)-4a and (3S,2R)-5a 83 48:52
3 5-Fluoro-3-(piperidin-3-yl)-1H-indole (S)-II (3R,2R)-6b and (3S,2R)-7b 80 49:51

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers an economical and elegant way to produce chiral compounds. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While catalytic asymmetric methods for producing polysubstituted piperidines were once scarce, significant progress has been made. nih.gov

Powerful methods such as the aza-Diels-Alder reaction, rhodium-catalyzed [2+2+2] cycloadditions, and organocatalytic intramolecular aza-Michael reactions have emerged as robust strategies for the enantioselective synthesis of the piperidine core. nih.govmdpi.comnih.gov For instance, rhodium(I) catalyzed asymmetric [2+2+2] cycloadditions between an alkyne, alkene, and an isocyanate can provide access to complex piperidinol scaffolds with high enantioselectivity. nih.gov Similarly, organocatalysis, using small chiral organic molecules, has been successfully applied to the intramolecular aza-Michael reaction to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Another approach involves the iridium-catalyzed stereoselective synthesis of substituted piperidines, where the use of water as a solvent can prevent racemization and lead to highly enantioselective products. nih.gov

Resolution Techniques for Enantiomeric Purity

When a racemic mixture of a chiral compound is synthesized, resolution techniques are employed to separate the individual enantiomers. The primary methods are classical resolution via diastereomeric salt formation and chromatographic separation using a chiral stationary phase. Kinetic resolution is another powerful technique.

Classical Resolution

This method involves reacting the racemic amine, such as this compound, with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. For example, the resolution of 2-piperidin-2-yl ethanol has been successfully accomplished by forming a complex with d-10-camphorsulfonic acid and crystallizing the resulting salt from ethanol. googleapis.com After separation, the desired enantiomer of the amine is recovered by treating the salt with a base.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. whiterose.ac.uk This results in one enantiomer being consumed to form a product, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uk

A notable example is the kinetic resolution of N-Boc-2-arylpiperidines using a chiral base system composed of n-butyllithium (n-BuLi) and the chiral ligand sparteine. acs.orgwhiterose.ac.uk This system selectively deprotonates one enantiomer, which can then be trapped with an electrophile. acs.org High enantiomeric ratios for both the recovered starting material and the product can be achieved. acs.org By choosing either the (+)- or (–)-enantiomer of sparteine, the selectivity can be inverted, providing access to either enantiomer of the starting material. acs.org

The results of such a kinetic resolution are summarized below:

Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines acs.org

Entry Substrate Ligand Recovered Starting Material Enantiomeric Ratio (S:R) Product Yield (%)
1 rac-3a (+)-sparteine (S)-3a 98:2 (R)-4a 45
2 rac-3a (–)-sparteine (R)-3a 15:85 (S)-4a 47
3 rac-3b (+)-sparteine (S)-3b 97:3 (R)-4b 45

These methods provide a robust toolkit for chemists to access specific stereoisomers of this compound and its derivatives, which is essential for the development of new therapeutic agents.

Derivatization and Structural Modification Strategies for 2 Piperidin 2 Yl 1h Indol 5 Amine

Chemical Modification at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for chemical modification, allowing for the introduction of a variety of substituents that can modulate the electronic and steric properties of the molecule. N-alkylation and N-acylation are the most prevalent strategies for derivatizing the indole nitrogen.

N-Alkylation: The N-alkylation of indoles can be achieved under basic conditions, where a base is used to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent and temperature can influence the reaction's efficiency. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides, to introduce diverse functionalities. For instance, a copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has been reported as an efficient method. rsc.org Another approach involves a three-component Mannich-type reaction in aqueous microdroplets, which has been shown to achieve chemoselective N-alkylation of indoles without a catalyst. nih.gov

N-Acylation: The N-acylation of indoles introduces an acyl group onto the indole nitrogen, forming an N-acylindole. This transformation can be accomplished using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A direct N-acylation of indole with carboxylic acids catalyzed by boric acid has been described. clockss.org Thioesters have also been utilized as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.org These reactions are typically performed in the presence of a base to facilitate the nucleophilic attack of the indole nitrogen.

Table 1: Examples of Chemical Modification at the Indole Nitrogen (N1)

Derivative Name Modifying Reagent Potential Reaction Conditions
1-Methyl-2-(piperidin-2-yl)-1H-indol-5-amine Methyl iodide NaH, DMF
1-Benzyl-2-(piperidin-2-yl)-1H-indol-5-amine Benzyl bromide K2CO3, Acetonitrile (B52724)
1-Acetyl-2-(piperidin-2-yl)-1H-indol-5-amine Acetic anhydride (B1165640) Pyridine (B92270)

Disclaimer: The examples in this table are illustrative and based on general chemical principles, as specific literature data for the derivatization of 2-(piperidin-2-yl)-1H-indol-5-amine at this position is limited.

Substitutions on the Indole Benzene (B151609) Ring (C4, C6, C7)

The benzene portion of the indole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents at the C4, C6, and C7 positions. The existing amino group at C5 is a strongly activating, ortho- and para-directing group. Therefore, electrophilic substitutions are expected to occur preferentially at the C4 and C6 positions. The piperidin-2-yl group at C2 may also influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Bromination or chlorination of the indole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction conditions can be tuned to control the degree of halogenation.

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions may require protection of the amine and piperidine (B6355638) functionalities.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the indole ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The presence of the amino group can complicate these reactions, often requiring a protecting group strategy.

Due to the directing effect of the C5-amino group, substitutions are most likely to occur at the C4 and C6 positions. Direct substitution at the C7 position is less common but can sometimes be achieved through specific synthetic routes, such as those starting from appropriately substituted precursors.

Table 2: Examples of Substitutions on the Indole Benzene Ring

Derivative Name Modifying Reagent Potential Position(s)
4-Bromo-2-(piperidin-2-yl)-1H-indol-5-amine N-Bromosuccinimide C4
6-Chloro-2-(piperidin-2-yl)-1H-indol-5-amine N-Chlorosuccinimide C6
4,6-Dibromo-2-(piperidin-2-yl)-1H-indol-5-amine Excess N-Bromosuccinimide C4, C6

Derivatization at the Indole C5 Amine Functionality

Amide Formation

The C5-amino group can be readily acylated to form the corresponding amides. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). A wide range of acylating agents can be used, allowing for the introduction of diverse functionalities.

Sulfonamide Formation

Sulfonamides can be synthesized by reacting the C5-amino group with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. ijarsct.co.in This reaction introduces a sulfonamide linkage, which is a common motif in many biologically active compounds. Various aryl and alkyl sulfonyl chlorides can be employed to generate a library of sulfonamide derivatives.

Alkylation of the Amine

The C5-amino group can undergo alkylation to form secondary or tertiary amines. This can be achieved through direct alkylation with alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction with a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3).

Table 3: Examples of Derivatization at the Indole C5 Amine Functionality

Derivative Type Derivative Name Modifying Reagent
Amide N-(2-(piperidin-2-yl)-1H-indol-5-yl)acetamide Acetyl chloride
Amide N-(2-(piperidin-2-yl)-1H-indol-5-yl)benzamide Benzoyl chloride
Sulfonamide N-(2-(piperidin-2-yl)-1H-indol-5-yl)benzenesulfonamide Benzenesulfonyl chloride
Sulfonamide N-(2-(piperidin-2-yl)-1H-indol-5-yl)methanesulfonamide Methanesulfonyl chloride
Alkylated Amine N-Methyl-2-(piperidin-2-yl)-1H-indol-5-amine Formaldehyde, NaBH4

Disclaimer: The examples provided in this table are illustrative and based on standard organic synthesis reactions for primary amines. Specific literature detailing these modifications on this compound is limited.

Modifications on the Piperidine Nitrogen

The secondary amine within the piperidine ring is another key site for derivatization. Similar to the C5-amine, the piperidine nitrogen can undergo N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes and ketones. tandfonline.com The use of a borane-pyridine complex has been reported as an effective reagent for the reductive amination of piperidines. tandfonline.com

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides to form the corresponding amides. This modification introduces a carbonyl group adjacent to the nitrogen, which can influence the conformation and basicity of the piperidine ring.

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide and a palladium or copper catalyst. A nickel-catalyzed N-arylation of piperazine (B1678402) has also been reported, which could be applicable to piperidine. researchgate.net

Table 4: Examples of Modifications on the Piperidine Nitrogen

Derivative Type Derivative Name Modifying Reagent Potential Reaction Conditions
N-Alkylation 2-(1-Methylpiperidin-2-yl)-1H-indol-5-amine Formaldehyde, NaBH4 Reductive Amination
N-Acylation (2-(5-Amino-1H-indol-2-yl)piperidin-1-yl)(phenyl)methanone Benzoyl chloride Base, CH2Cl2

Disclaimer: This table contains representative examples of piperidine derivatization based on established chemical reactions. The application of these reactions to this compound has not been extensively documented in the literature.

Substitutions on the Piperidine Ring (e.g., C3, C4, C5, C6)

Functionalizing the carbon skeleton of the piperidine ring offers another avenue for creating structural diversity and fine-tuning pharmacological properties.

The introduction of small functional groups like methyl and amino moieties can influence the conformational rigidity of the piperidine ring and introduce new binding interactions. SAR studies of piperine (B192125) derivatives for monoamine oxidase (MAO) inhibition have shown that a 4-methyl piperidine substituent can lead to high MAO-B inhibition. rsc.orgrsc.org This suggests that even a small alkyl group can significantly impact biological activity.

Similarly, substituting the piperidine ring with small amino groups has been found to yield compounds with comparatively higher activity for MAO-B inhibition in certain series. rsc.orgrsc.org These findings underscore the importance of the piperidine ring and its substituents in defining the molecule's interaction with enzyme active sites. rsc.org

Halogenation: Incorporating halogen atoms, particularly fluorine and chlorine, onto the piperidine ring is a valuable strategy for modulating metabolic stability and binding affinity. Direct C-H halogenation of a pre-formed piperidine ring is challenging. rsc.org Therefore, halogenated piperidines are more commonly synthesized from acyclic or partially unsaturated precursors.

For example, 3-chloropiperidines can be synthesized via the cyclization of N-pentenylamines using methods such as iodide-mediated electrolysis or copper(II) chloride. rsc.orgrsc.org 4-Fluoropiperidines can be prepared through the regioselective bromofluorination of N-Boc-4-methylenepiperidine, followed by chemical modification to yield the desired product. nih.govrsc.orgchemrxiv.org These halogenated piperidines can then be used as building blocks in a total synthesis approach to prepare halogen-substituted analogs of this compound.

Alkoxy Substitutions: The direct introduction of alkoxy groups onto the piperidine ring via C-H functionalization is not a widely established method but has been demonstrated in related saturated N-heterocycles. One approach involves an anodic oxidation of a protected piperazine in an alcohol solvent (e.g., methanol), which results in the introduction of a methoxy (B1213986) group at the alpha-position to the nitrogen. nih.gov While this method is limited, it provides a potential route to aminal products that can be further diversified. nih.gov

Attaching aromatic and heteroaromatic groups to the piperidine ring can introduce significant steric bulk and potential for pi-stacking interactions with biological targets. This is often achieved by N-alkylation or N-acylation of the piperidine with a suitable aromatic or heteroaromatic moiety, as discussed in sections 3.4.1 and 3.4.2. For instance, N-benzyl and other N-arylalkyl groups are commonly introduced to enhance receptor affinity. nih.govrsc.org

Direct attachment of aromatic groups to the carbon framework of the piperidine ring (C-arylation) is also a powerful technique. Photoredox-catalyzed C-H arylation has been used to functionalize highly substituted piperidines with electron-deficient cyano(hetero)arenes, yielding products with high diastereoselectivity. Such methods allow for the late-stage modification of complex piperidine-containing molecules, providing access to novel chemical space.

Conjugation of the this compound Scaffold with Other Pharmacologically Relevant Moieties

The strategic conjugation of a core scaffold with other pharmacologically active moieties is a powerful and widely utilized approach in medicinal chemistry. This strategy of molecular hybridization aims to develop novel chemical entities with potentially enhanced efficacy, improved selectivity, dual-targeting capabilities, or optimized pharmacokinetic profiles. The this compound structure is an attractive candidate for such modifications, as it possesses multiple reactive functional groups that can serve as points for attaching other bioactive molecules.

The primary sites for conjugation on the this compound scaffold are the primary amine at the 5-position of the indole ring and the secondary amine within the piperidine ring. These nucleophilic sites allow for the formation of stable covalent bonds with a variety of pharmacologically relevant moieties through well-established synthetic methodologies.

Conjugation at the Indole 5-Amino Group

The aromatic amine at the C-5 position of the indole nucleus is a versatile functional handle for derivatization. It can readily react to form stable amide, sulfonamide, urea (B33335), or thiourea (B124793) linkages. This opens up the possibility of conjugating a vast array of molecules, such as:

Amino Acids and Peptides: Conjugating natural or unnatural amino acids and small peptides can modulate the physicochemical properties of the parent molecule, often leading to enhanced aqueous solubility and permeability. mdpi.com This approach can also leverage specific amino acid or peptide transporters to facilitate entry into cells, potentially improving bioavailability and targeting. mdpi.com

Heterocyclic Pharmacophores: Many known drugs and bioactive compounds are based on heterocyclic rings. Coupling other heterocyclic moieties (e.g., quinolines, pyrazoles, thiazoles) via an amide or similar linkage can generate hybrid molecules designed to interact with multiple biological targets. This is a common strategy for developing multi-target ligands, for instance, in the fields of oncology and neurodegenerative diseases.

Known Drug Fragments: Attaching a key pharmacophoric fragment from an existing drug can create a new conjugate with a dual mechanism of action or synergistic effects.

Conjugation at the Piperidine Nitrogen

The secondary amine of the piperidine ring provides another strategic point for conjugation. Synthetic strategies for this position typically involve N-acylation or N-alkylation.

N-Acyl Derivatives: The formation of an amide bond at the piperidine nitrogen can be used to introduce moieties that are crucial for biological activity. For example, in the development of analogues of the Alzheimer's disease drug Donepezil (B133215), the N-benzylpiperidine moiety is critical for its interaction with the acetylcholinesterase enzyme. acs.org Similarly, acylating the piperidine of the this compound scaffold with specific groups, such as benzofuran carboxylic acids, could be explored to generate novel cholinesterase inhibitors. uniroma1.it

N-Alkyl Derivatives: Alkylation of the piperidine nitrogen introduces a tertiary amine, which can be important for modulating basicity and interacting with specific biological targets. This modification is frequently used to fine-tune the pharmacological profile of piperidine-containing drugs. nih.gov

Bridged Piperidines: Creating bridged analogues, where the piperidine ring is conformationally constrained (e.g., forming a 2-azanorbornane or nortropane structure), is an advanced strategy to enhance drug-like properties. This approach increases the three-dimensionality (sp³ character) of the molecule, which can lead to improved binding affinity, selectivity, and metabolic stability.

The following table illustrates some potential strategies for conjugating pharmacologically relevant moieties to the this compound scaffold, based on established chemical principles and common practices in drug design.

Table 1: Illustrative Strategies for Conjugating Pharmacologically Relevant Moieties to the this compound Scaffold

Conjugation SiteLinkage TypeExample Conjugated MoietyPotential Pharmacological Target/Application
Indole 5-Amino GroupAmidePhenylacetic acid derivativeAnti-inflammatory (e.g., COX inhibition)
Indole 5-Amino GroupSulfonamideDansyl chlorideFluorescent probe for target engagement studies
Indole 5-Amino GroupUreaPhenyl isocyanateAnticancer (e.g., Kinase inhibition)
Indole 5-Amino GroupAmideAmino Acid (e.g., L-Tryptophan)Enhanced cell permeability, potential CNS activity
Piperidine NitrogenAmideBenzofuran-2-carboxylic acidAcetylcholinesterase (AChE) inhibition (Alzheimer's Disease)
Piperidine NitrogenAlkylBenzyl groupModulation of CNS receptors
Piperidine NitrogenBridged StructureFormation of a bicyclic amineImproved rigidity and binding affinity for GPCRs

By employing these conjugation strategies, the this compound scaffold can be systematically modified to generate libraries of new compounds. Subsequent pharmacological evaluation of these conjugates would be necessary to identify novel drug candidates with desired therapeutic properties.

Structure Activity Relationship Sar Studies of 2 Piperidin 2 Yl 1h Indol 5 Amine Derivatives

Elucidating the Influence of Substituents on the Indole (B1671886) Moiety

The indole nucleus serves as a crucial scaffold, and its decoration at various positions significantly modulates the activity of the derivatives.

Effect of N1 Modifications on Biological Activity

The nitrogen atom of the indole ring (N1) is a key site for modification. While an unsubstituted N1-H is often considered important for activity, particularly in antioxidant derivatives where it can participate in hydrogen/electron transfer, its substitution can also lead to potent compounds. researchgate.net Functionalization at the N1 position with directing groups, such as a pivaloyl or a phosphinoyl group, has been used as a synthetic strategy to achieve selective C-H functionalization at other positions on the indole ring, like C4 and C7. nih.govresearchgate.net

In related scaffolds, N-substituted indole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.gov For instance, in a series of nociceptin (B549756) opioid receptor (NOP) ligands, compounds where a piperidinyl group was attached directly to the N1 position of the indole were synthesized and evaluated, highlighting the exploration of N1 as a key point of attachment. nih.gov This indicates that while the N1-H may be important for some mechanisms of action, strategic substitution at this position can introduce new interactions with biological targets and fine-tune the pharmacological profile.

Role of Substituents at the Indole C3 Position

The C3 position of the indole is a critical determinant of functional activity. Studies directly comparing 2-substituted versus 3-substituted N-piperidinyl indoles have revealed profound differences in their pharmacological profiles. For instance, in one study on nociceptin opioid receptor (NOP) ligands, 2-substituted indoles were found to be potent NOP full agonists, whereas the corresponding 3-substituted isomers acted as selective NOP partial agonists. nih.gov This highlights that the position of the piperidine (B6355638) ring on the indole core can switch the intrinsic activity of the compound.

Furthermore, research on C3-substituted indole derivatives has shown that the nature of the substituent is crucial for activity. For antioxidant properties, the presence of an unsubstituted indole nitrogen (N1-H) is often considered mandatory, and the antioxidant capacity is highly dependent on the specific group attached at the C3 position. researchgate.net Some C3-methylene-bridged indole derivatives have shown high cytoprotective activity, which was attributed to the nature of the substituent and its ability to stabilize the cell membrane. nih.gov Conversely, a C3 substituent that cannot form resonance structures may lead to a lack of stabilization for free radicals, resulting in low activity. nih.gov

Table 1: Effect of Indole C2 vs. C3 Substitution on NOP Receptor Activity

Compound Position Substitution Pattern NOP Receptor Activity
C2 2-(N-piperidinyl)methyl indole Full Agonist
C3 3-(N-piperidinyl)methyl indole Partial Agonist

Data derived from studies on N-piperidinyl indoles. nih.gov

Significance of the C5 Amine and its Derivatizations

The 5-amino group is a pivotal functional group that significantly influences the biological activity of these indole derivatives. Its presence offers a site for hydrogen bonding and can be derivatized to modulate properties like potency, selectivity, and pharmacokinetics. In studies of related compounds, a 5-hydroxy group on an aminotetralin scaffold, which can be considered a bioisostere or metabolic product of an amine, was found to be highly potent at dopamine (B1211576) D3 receptors. nih.gov

The derivatization of an amine at this position can have profound effects. Studies on indolylalkylamines have shown that while amine substitution generally decreases affinity for serotonin (B10506) receptors, specific substitutions, such as an N-(4-bromobenzyl) group, can lead to compounds with very high affinity and selectivity for the 5-HT₂A receptor. nih.gov The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine has been reported as a convenient intermediate for creating various disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their pharmacological properties, underscoring the value of the C5-aminomethyl moiety. mdpi.com In other heterocyclic systems, derivatization of an amino group to form amides or alkylamino chains is a common strategy to explore SAR. rsc.org

Contributions of Substitutions at Indole C4, C6, and C7

Substitutions on the benzene (B151609) portion of the indole ring (positions C4, C6, and C7) are critical for fine-tuning biological activity, though they are often synthetically more challenging to access than the C2 and C3 positions. nih.govresearchgate.netrsc.org

SAR studies on CysLT1 antagonists revealed that the position of substitution on the indole ring was critical for potency. In that series, substitution at the C4 position was found to be the least favorable for activity. researchgate.net Conversely, substitution at the C7 position proved to be the most favorable. researchgate.net Specifically, methoxy (B1213986) group substitution at C7 led to highly potent compounds. researchgate.net

The C6 position is also important. In a series of bis-indole HIV-1 fusion inhibitors, a 6-6' linkage between the indole moieties was found to be optimal for activity compared to other linkage isomers. nih.gov Synthetic strategies using directing groups on the indole nitrogen have been developed to selectively introduce aryl groups at the C6 and C7 positions. nih.govresearchgate.net The ability to functionalize these positions allows for the exploration of additional steric and electronic interactions within the target binding site, making them key areas for optimization. nih.gov

Table 2: Influence of Indole Benzene Ring Substitution on CysLT1 Antagonist Activity

Substitution Position Relative Potency
C4 Least Favorable
C5 Moderate
C6 Favorable
C7 Most Favorable

Qualitative summary based on findings for indole derivatives. researchgate.net

Analyzing the Structural Contributions of the Piperidine Ring

The piperidine ring is not merely a passive linker but an active contributor to the pharmacological profile through its conformation, stereochemistry, and potential for substitution. ajchem-a.comresearchgate.netnih.gov

The conformation of the six-membered piperidine ring is a critical factor. It almost universally adopts a chair conformation, which minimizes steric strain. nih.govias.ac.in However, the introduction of certain substituents, particularly on the nitrogen atom, can lead to the contribution of boat or twist-boat conformations. ias.ac.inresearchgate.net The specific conformation determines the spatial orientation of substituents on the piperidine ring, which in turn affects how the molecule interacts with its biological target.

Substitutions on the piperidine ring itself offer a wide scope for SAR exploration. Studies on piperidinothiosemicarbazones showed a clear activity trend where substitution with a basic piperidine or pyrrolidine (B122466) ring resulted in higher potency compared to a less basic morpholine (B109124) ring. mdpi.com In a series of anti-tuberculosis agents, the stereochemistry of a hydroxyl group on the piperidine ring was critical, with R isomers showing more potent activity in some cases, and S isomers in others, depending on the substitution pattern elsewhere in the molecule. nih.gov Site-selective functionalization of the piperidine ring at its C2, C3, or C4 positions can be achieved through catalyst and protecting group control, allowing for the synthesis of specific positional analogues to probe the binding pocket. nih.gov

Furthermore, substitution on the piperidine nitrogen is a common strategy for modulating activity. The synthesis of N-substituted piperidine derivatives is a widely used approach to alter the physicochemical properties and biological activity of the parent compound. who.int

Table 3: List of Mentioned Chemical Compounds

Compound Name
2-(piperidin-2-yl)-1H-indol-5-amine
(5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone
2-(N-piperidinyl)methyl indole
3-(N-piperidinyl)methyl indole
C3-methylene-bridged indole derivatives
N-(4-bromobenzyl) indolylalkylamine
(2,3-dihydro-1H-indol-5-ylmethyl)amine
piperidinothiosemicarbazones
pyrrolidinothiosemicarbazones

Conformational Preferences and Bioactivity

The relative orientation of the indole and piperidine rings is a crucial determinant of bioactivity. The flexibility of the single bond connecting the two rings allows for a range of conformations, but typically, only a specific, low-energy conformation is responsible for the desired biological effect. The bulkiness of substituents on either ring can significantly influence the preferred conformation and, consequently, the molecule's ability to fit into a target's binding site. For instance, in related systems, the torsional angle between the heterocyclic rings is a key factor governing the interaction with the target protein. Computational studies and X-ray crystallography are often employed to understand these conformational preferences and their impact on activity.

Effect of N-Piperidine Substitutions on Potency

The nitrogen atom of the piperidine ring is a common site for modification in SAR studies. Substituents at this position can profoundly affect a compound's potency by influencing its basicity, lipophilicity, and ability to form interactions with the target. nih.gov

In a series of 1- and 2-naphthamides, N-(1-arylalkyl-piperidin-4-yl) carboxamides consistently showed higher affinities for D(4.2) and 5-HT(2A) receptors compared to their analogues with a different linkage. nih.gov Specifically, introducing a benzyl (B1604629) group on the piperidine nitrogen was optimal for interaction with these receptors, while increasing the linker length between the phenyl ring and the nitrogen led to a decrease in affinity. nih.gov This highlights the importance of the size and nature of the N-substituent in optimizing receptor binding. In another study on opioid ligands, various substitutions on the piperidine nitrogen of related scaffolds were explored to modulate activity. nih.gov

Base Scaffold ModificationSubstituent (R)TargetEffect on Potency
N-(Piperidin-4-yl)-2-naphthamideBenzylD(4.2), 5-HT(2A) ReceptorsFavorable interaction, high affinity. nih.gov
N-(Piperidin-4-yl)-2-naphthamidePhenylpropylD(4.2), 5-HT(2A) ReceptorsDecreased affinity for both receptors. nih.gov
N-(Piperidin-4-yl)-1-naphthamidePhenylpropylD(4.2), 5-HT(2A) ReceptorsPotent D(4.2) ligand, reduced 5-HT(2A) affinity. nih.gov
Piperidine-2-carboxamideFluorinated n-propyl/n-butylN/AModulates basicity and lipophilicity. nih.gov

Influence of Substituents on the Piperidine Ring Carbons

Modifications to the carbon atoms of the piperidine ring offer another avenue to refine biological activity. Substituents can introduce new interaction points, alter the ring's conformation, or block metabolic pathways.

For example, in the development of monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups led to compounds with comparatively higher activity for MAO-B inhibition. acs.org A 4-methyl piperidine substituent was found to produce high MAO-B inhibition in a series of piperine (B192125) derivatives. acs.org In a different series targeting the 5-HT1A receptor, the introduction of a methyl group alpha to the piperidine nitrogen (at the 2-position) was explored, leading to diastereomeric isomers with varying biological activities. researchgate.net

Base ScaffoldSubstitutionTargetEffect on Potency
Piperine Derivative4-methyl on piperidineMAO-BHigh inhibitory activity. acs.org
1-(1H-Indol-4-yloxy)-3-(piperidinyl)propan-2-ol2-methyl on piperidine5-HT1A / Serotonin TransporterResulted in diastereomers with varying affinities. researchgate.net

Stereochemical Implications in SAR

The this compound scaffold contains a chiral center at the C2 position of the piperidine ring. The stereochemistry at this center is often critical for biological activity, as enantiomers can exhibit significantly different potencies and even different pharmacological profiles.

In studies of 1-(1H-indol-4-yloxy)-3-(piperidinyl)propan-2-ols, four distinct diastereomeric isomers were isolated and tested, showing different affinities for the 5-HT1A receptor and the serotonin transporter. researchgate.net Similarly, in the development of opioid ligands based on N-phenyl-N-(piperidin-2-yl)propionamide, the stereochemistry of the piperidine ring was a key consideration in their design and synthesis. nih.gov The differential activity of stereoisomers underscores the importance of a specific three-dimensional arrangement of atoms for optimal interaction with the chiral environment of a biological target.

Fragment-Based SAR Analysis of the Indole and Piperidine Components

A fragment-based approach to SAR deconstructs the molecule into its core components—in this case, the indole and piperidine moieties—to understand their individual contributions to binding and activity. nih.gov

The indole fragment is a well-established pharmacophore, often involved in π-stacking interactions, hydrogen bonding (via the N-H group), and hydrophobic interactions. nih.gov The nature and position of substituents on the indole ring can fine-tune these interactions. The 5-amino group, in particular, can be a crucial hydrogen-bonding element or a point for further chemical elaboration. nih.gov

General Principles of Indole-Piperidine SAR as Applied to Diverse Biological Targets

The indole-piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds targeting a wide array of biological systems. nih.govijnrd.org These include receptors, enzymes, and ion channels.

General SAR principles that have emerged from studies across these diverse targets include:

The Indole N-H: This group is often a critical hydrogen bond donor. Methylation or other substitutions at this position can either abolish activity or reorient the molecule in the binding site.

Indole Ring Substituents: Electron-donating or withdrawing groups on the indole ring can modulate the electronic properties of the aromatic system, affecting its interaction with the target. For instance, the amino group at the 5-position in some series has been shown to be a vital pharmacophore for anti-inflammatory activity. nih.gov

The Piperidine Nitrogen: This basic center is often involved in a key ionic interaction with an acidic residue (e.g., aspartate, glutamate) in the target protein. The nature of the N-substituent is critical for tuning affinity and selectivity. nih.gov

Stereochemistry: For chiral indole-piperidine compounds, biological activity is almost always stereospecific. The absolute configuration of the chiral centers dictates the precise orientation of substituents, which is crucial for a productive binding event. researchgate.net

Linker and Orientation: The relative spatial orientation of the two rings is paramount. Rigidifying the structure or introducing substituents that bias a particular conformation can lead to significant gains in potency.

This versatile scaffold has been successfully employed to develop ligands for targets such as serotonin receptors, opioid receptors, and various enzymes, demonstrating the broad applicability of these SAR principles. nih.govresearchgate.net

Computational Chemistry and in Silico Approaches for 2 Piperidin 2 Yl 1h Indol 5 Amine Research

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For a compound like 2-(piperidin-2-yl)-1H-indol-5-amine, molecular docking would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level. The process involves preparing the 3D structure of the ligand (this compound) and the 3D structure of a target protein, often obtained from databases like the Protein Data Bank (RCSB PDB).

Docking simulations for analogous indole-based compounds have been performed against a variety of targets. For instance, indole (B1671886) derivatives have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, to understand their inhibitory potential. pcbiochemres.com In such studies, key interactions like hydrogen bonds, pi-pi stacking between the indole ring and aromatic amino acid residues, and hydrophobic interactions are analyzed to rationalize the binding affinity. pcbiochemres.com Similarly, docking studies on piperazine (B1678402) derivatives against urease, an enzyme linked to infections by Helicobacter pylori, have helped in understanding the binding interactions within the enzyme's active site. zenodo.org

A hypothetical docking study of this compound against a kinase target might yield results as shown in the illustrative table below.

Interaction TypeInteracting Residue (Example)Atom(s) in Ligand InvolvedDistance (Å)
Hydrogen BondASP 181Amine (-NH2) on indole2.9
Hydrogen BondGLU 95NH of piperidine (B6355638) ring3.1
Pi-CationLYS 45Indole ring system4.5
HydrophobicVAL 32, LEU 150Piperidine ringN/A

This table is for illustrative purposes only and represents hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally measured activity.

Predictive Models for Biological Activity

While no specific QSAR models for this compound have been published, numerous models exist for broader classes of indole derivatives. zenodo.org These models have been developed to predict various activities, including antifungal, anticancer, and anti-amyloidogenic effects. genexplain.comnih.gov To build such a model, a dataset of related compounds with known activities (e.g., IC₅₀ values) is required. Molecular descriptors representing physicochemical, topological, and electronic properties are then calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate an equation that predicts activity.

For example, a QSAR study on indole derivatives as antifungal agents might result in an equation like: pIC₅₀ = 0.8 * logP - 0.05 * TPSA + 1.2 * (Number of H-bond donors) + C

This equation could then be used to predict the antifungal activity of new or untested compounds like this compound. The validity of the model is assessed using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. genexplain.comnih.gov

Correlation of Electronic Properties with Activity

The electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), are critical for its interaction with biological targets. QSAR studies often incorporate electronic descriptors derived from quantum mechanical calculations, such as Density Functional Theory (DFT).

For indole derivatives, studies have shown that properties like dipole moment, atomic charges, and HOMO-LUMO energy gap can correlate with biological activity. nih.gov For instance, a lower HOMO-LUMO gap often implies higher chemical reactivity, which can be linked to greater biological efficacy. The amine group and the indole nitrogen in this compound would be key sites for electronic interactions, and their calculated properties would be important descriptors in any QSAR model.

Prediction of Biological Activity Spectra (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its 2D structure. zenodo.orggenexplain.com The software compares the structure of the input molecule to a large database of known biologically active substances and estimates the probability that the new compound is active (Pa) or inactive (Pi) for various biological functions. nih.govakosgmbh.deway2drug.com

A PASS prediction for this compound has not been published. However, running its structure through the PASS software would generate a list of potential pharmacological effects, mechanisms of action, and toxicities. genexplain.com The results are interpreted based on the Pa and Pi values; activities with Pa > Pi are considered possible for the compound. For novel compounds, even moderate Pa values can point towards new therapeutic applications. nih.gov

Predicted ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Kinase Inhibitor0.6500.025Likely to be a kinase inhibitor
Antineoplastic0.5800.041May possess anticancer properties
Serotonin (B10506) receptor agonist0.5500.033Possible activity on serotonin pathways
CYP450 2A6 Substrate0.4900.060Potential for metabolism by this enzyme
Immunostimulant0.3100.150Less likely, but possible immunomodulatory effects

This table is for illustrative purposes only and represents hypothetical PASS prediction data.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Optimization

In silico ADMET prediction is a critical step in early-stage drug discovery, used to identify potential liabilities of a drug candidate before costly synthesis and testing. nih.gov Various software tools can calculate ADMET-related properties based on a molecule's structure.

For this compound, these tools would predict properties like:

Absorption: Oral bioavailability, Caco-2 cell permeability, and human intestinal absorption.

Distribution: Plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. espublisher.com

Metabolism: Prediction of metabolic sites and interaction with cytochrome P450 (CYP) enzymes. Heterocyclic amines are known to be metabolized by various enzymes. google.com

Excretion: Prediction of clearance pathways.

Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and other adverse effects. windows.net

The results of these predictions help researchers decide whether to advance a compound, modify its structure to improve its ADMET profile, or abandon it.

ADMET PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight215.29< 500Favorable (Lipinski's Rule)
logP2.1-0.4 to 5.6Good lipid solubility
Human Intestinal Absorption> 90%High (>80%)Good oral absorption predicted
Blood-Brain Barrier (BBB) PermeationLowLow to MediumLow potential for CNS side effects
hERG InhibitionNon-inhibitorNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicNon-mutagenicLow risk of mutagenicity

This table is for illustrative purposes only and represents hypothetical ADMET prediction data.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. It is valuable for understanding the 3D conformation of flexible molecules like this compound and for predicting their chemical reactivity.

Furthermore, DFT can be used to calculate reactivity descriptors such as:

Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to react with electrophiles and nucleophiles, respectively.

These calculations provide fundamental insights into the molecule's intrinsic properties, which underpin its biological activity and metabolic fate.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening (VS) has become a cornerstone of modern drug discovery, offering a time and cost-effective strategy to identify novel bioactive compounds from vast chemical libraries. acs.orgnih.gov For a scaffold such as this compound, which combines the privileged indole and piperidine structures, virtual screening methodologies can be instrumental. These techniques are not used to find ligands for this compound, but rather to discover molecules like it or derived from it that can modulate the activity of specific biological targets like protein kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govnih.gov The general workflow involves computational methods to predict the binding of small molecules to a target, thereby prioritizing a smaller, more manageable number of candidates for experimental testing. biosolveit.deschrodinger.com

The two primary categories of virtual screening are structure-based (SBVS) and ligand-based (LBVS).

Structure-Based Virtual Screening (SBVS)

SBVS relies on the three-dimensional (3D) structure of the biological target, which can be determined through experimental methods like X-ray crystallography or computationally via homology modeling. nih.govnih.gov The core of SBVS is molecular docking, a process that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. nih.govco-ac.com

A typical SBVS workflow for identifying novel inhibitors with an indole-piperidine core would involve:

Target Preparation: Preparing the 3D structure of the target protein, for instance, a protein kinase, by adding hydrogen atoms and assigning charges. researchgate.net

Library Docking: Docking a large library of compounds, which could include derivatives of the this compound scaffold, into the defined binding site of the target. jetir.org

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each docked compound and ranking them accordingly. nih.gov

Hit Selection: Selecting a diverse set of high-scoring compounds for experimental validation. biosolveit.de

One study focused on discovering new inhibitors of the Nipah virus attachment glycoprotein (B1211001) (NiV-G) utilized a structure-based virtual screening approach. jetir.org They screened a database of indole derivatives, demonstrating how this core structure can be used to identify potential antiviral agents. jetir.org Similarly, to discover novel herbicides, researchers performed SBVS on the ZINC20 biogenic library to find 9H-pyrido[3,4-b]indoles that target transketolase, which were then optimized into active indole-3-acetamide (B105759) derivatives. acs.org

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is unknown, LBVS provides a powerful alternative. cam.ac.uk This approach leverages the knowledge of existing active ligands to identify new ones. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. Key LBVS methods include:

Pharmacophore Modeling: This involves creating a 3D model that encapsulates the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings). cam.ac.uk This model is then used as a 3D query to search compound libraries. nih.govwustl.edu For a molecule like this compound, a pharmacophore model might include an aromatic feature for the indole ring, a hydrogen bond donor for the amine, and a basic feature for the piperidine nitrogen.

Similarity Searching: This method ranks database compounds based on their structural similarity to a known active query molecule. acs.org An indole derivative, G24, was used as a template for a structural similarity search against the Specs database to find new inhibitors of M. tuberculosis DNA gyrase ATPase. acs.org

A study aimed at discovering new sigma receptor 1 (S1R) ligands employed a screening campaign on an in-house collection of piperidine/piperazine-based compounds, leading to the identification of a potent S1R agonist. nih.gov This highlights a ligand-centric approach where a library built around a core scaffold (piperidine) is explored for new biological activities. nih.gov

Illustrative Virtual Screening Campaigns

The following tables summarize key details from published virtual screening studies that successfully identified bioactive compounds containing indole or piperidine moieties, which are the core components of this compound.

Table 1: Examples of Structure-Based Virtual Screening (SBVS) Campaigns

Target ProteinScreened LibraryVS Software/MethodNumber of Hits ValidatedKey Findings
Nipah Virus Glycoprotein (NiV-G)ChEMBL database (indole derivatives)PyRx (Molecular Docking)4Identified four potential indole-based inhibitors of NiV-G. jetir.org
Transketolase (TKL)ZINC20 biogenic libraryStructure-Based Virtual Screening (SBVS)1 (optimized from initial hits)Discovered novel indole-3-acetamide herbicides. acs.org
SARS-CoV-2 Main Protease (Mpro)~400,000 Natural Products (COCONUT database)Hybrid LBVS and Molecular Docking4 out of 7 testedIdentified beta-carboline and N-alkyl indole derivatives as Mpro inhibitors. nih.gov
PKMYT1 KinaseNatural Product LibraryVirtual Screening3Found that EGCG, GCG, and luteolin (B72000) showed potent inhibitory activity. rsc.org

Table 2: Examples of Ligand-Based Virtual Screening (LBVS) Campaigns

Target/GoalScreened LibraryVS Software/MethodNumber of Hits ValidatedKey Findings
M. tuberculosis DNA Gyrase ATPaseSpecs database (492,534 compounds)Structural Similarity Search (Template: Indole derivative G24)6Identified novel carbazole, benzoindole, and indole derivatives as potent inhibitors. acs.orgnih.gov
Sigma Receptor 1 (S1R)In-house collection of piperidine/piperazine compoundsScreening Campaign1Discovered a potent piperidine-based S1R agonist. nih.gov
Rhodopsin (GPCR) StabilizationMaybridge Hitfinder & NCI Diversity LibrariesPharmacophore Modeling3Identified small molecules that allosterically stabilize the activated state of a GPCR. nih.govwustl.edu

These examples demonstrate the utility of virtual screening methodologies in leveraging core chemical structures like indole and piperidine to discover novel and potent ligands for a wide array of biological targets. acs.orgjetir.orgacs.orgnih.govnih.govwustl.edunih.govrsc.org The insights gained from such in silico studies can significantly accelerate drug discovery projects by focusing synthetic and biological testing efforts on the most promising candidates. schrodinger.com

Preclinical Pharmacological Evaluation and Identification of Biological Targets for 2 Piperidin 2 Yl 1h Indol 5 Amine Derivatives

Enzyme Inhibition Studies

The inhibitory potential of indole (B1671886) and piperidine (B6355638) derivatives has been assessed against several key enzymes, indicating a broad therapeutic potential. These investigations are crucial for identifying primary biological targets and understanding the structure-activity relationships that govern the potency and selectivity of these compounds.

Derivatives featuring an indole core have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission.

In one study, a series of indole-based thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.gov The compounds displayed a wide range of potencies, with IC50 values against AChE from 0.17 ± 0.05 to 33.10 ± 0.6 μM and against BChE from 0.30 ± 0.1 to 37.60 ± 0.6 μM. nih.gov Notably, derivatives with fluoro substitutions on a phenyl ring attached to the thiadiazole moiety were among the most potent. nih.gov For instance, compound 8 (para-fluoro substitution) was the most active against both enzymes (AChE IC50 = 0.17 ± 0.05 μM; BChE IC50 = 0.30 ± 0.1 μM). nih.govsci-hub.se The presence of a trifluoromethyl (CF3) group also conferred high acetylcholinesterase inhibition, potentially due to the formation of strong hydrogen and halogen bonds with amino acid residues in the enzyme's active site. sci-hub.se Molecular docking studies suggested that the inhibition process is thermodynamically favorable. sci-hub.se

Inhibitory Activity (IC50, µM) of Indole-Based-Thiadiazole Derivatives Against Cholinesterases nih.govsci-hub.se
CompoundR Group SubstitutionAChE IC50 (µM)BChE IC50 (µM)
84-F0.17 ± 0.050.30 ± 0.1
92-F0.30 ± 0.050.60 ± 0.05
103-F1.30 ± 0.12.60 ± 0.1
144-CF32.10 ± 0.12.80 ± 0.1
Donepezil (B133215) (Standard)-Not Reported0.30 ± 0.01

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, making them significant targets for neurodegenerative and psychiatric disorders. acs.orgmdpi.com Piperidine-containing compounds have been extensively studied as MAO inhibitors. acs.orgnih.gov

A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing preferential inhibition of MAO-B over MAO-A. mdpi.comnih.gov Compound S5 , featuring a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B. mdpi.comnih.gov Kinetic studies revealed that the most potent compounds, S5 and S16 , were competitive and reversible inhibitors of MAO-B. mdpi.com

Another study focused on hybrids combining donepezil with a (benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine moiety linked to a piperidine group. nih.gov The compound with a 1-benzylpiperidin-4-yl group was highly effective against both MAO-A and MAO-B. nih.gov Furthermore, piperine (B192125), a natural product containing a piperidine ring, demonstrated a stronger inhibitory effect on MAO-B (IC50 = 7.0 μM) than on MAO-A (IC50 = 20.9 μM). nih.gov

Inhibitory Activity (IC50, µM) of Pyridazinobenzylpiperidine Derivatives Against MAO mdpi.comnih.gov
CompoundSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
S53-Cl3.8570.20319.04
S162-CN>400.979>40.85
S152-OCH33.69113.840.27

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. nih.gov Their inhibition can lead to anti-cancer effects, including cell cycle arrest and apoptosis. nih.gov

Research into class I selective HDAC inhibitors has involved ortho-aminoanilides. nih.gov A study of these compounds aimed to balance HDAC inhibition with favorable physicochemical properties. The evaluation of a series of derivatives for their inhibition of selected HDAC isoforms showed that compound 6d , with a 4-pyridinyl group, displayed potent inhibition of HDAC1 (IC50: 13.2 nM) and HDAC2 (IC50: 77.2 nM) and was highly selective for HDAC1 over HDAC3 (675-fold). nih.gov Other compounds, such as Tacedinaline, have shown inhibitory activity against HDAC1, 2, and 3 with IC50 values of 0.9 µM, 0.9 µM, and 1.2 µM, respectively. medchemexpress.com Pimelic Diphenylamide 106 is another example of a class I HDAC inhibitor, with IC50 values of 150 nM, 760 nM, and 370 nM against HDAC1, 2, and 3, respectively. medchemexpress.com

Inhibitory Activity (IC50) of Various Compounds Against HDAC Isoforms nih.govmedchemexpress.com
CompoundHDAC1 IC50HDAC2 IC50HDAC3 IC50
6d13.2 nM77.2 nM8,908 nM
Tacedinaline0.9 µM0.9 µM1.2 µM
Pimelic Diphenylamide 106150 nM760 nM370 nM
HDAC-IN-450.108 µM0.585 µM0.563 µM

Phosphodiesterase 4 (PDE4) is the predominant PDE enzyme in immune cells and is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). standardofcare.comwikipedia.org Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates inflammatory responses, making PDE4 a key target for inflammatory diseases. standardofcare.comnih.gov

The therapeutic potential of PDE4 inhibitors has been explored for a wide range of conditions, from respiratory diseases like COPD to central nervous system disorders. wikipedia.orgnih.gov Research has identified various chemical structures with PDE4 inhibitory activity. Among these are indole derivatives. For example, AWD-12-281 , an N-(3,5-dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl)-2-oxoacetamide, was identified as a potent PDE4 inhibitor with an IC50 value of 9.7 nM. nih.gov Other compounds in clinical development, such as Orismilast and Lotamilast, also show potent inhibition in the low nanomolar range against PDE4 isoforms. nih.gov

Inhibitory Activity (IC50) of Various Compounds Against PDE4 nih.gov
CompoundTherapeutic IndicationPDE4 IC50Specific Isoform IC50
AWD-12-281Atopic dermatitis9.7 nM-
OrismilastPsoriasis, atopic dermatitis-PDE4B = 6–16 nM, PDE4D = 3–9 nM
LotamilastAtopic dermatitis2.8 nM-
DRM02Rosacea, atopic dermatitis-PDE4A = 0.64 µM, PDE4B = 0.44 µM

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is crucial for the survival of certain pathogenic bacteria. elsevierpure.com Therefore, urease inhibitors are being investigated as potential treatments for infections caused by ureolytic bacteria. elsevierpure.com

Studies on pyridylpiperazine derivatives have identified potent urease inhibitors. frontiersin.org A series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives were synthesized and tested, with compounds 5b and 7e emerging as the most active inhibitors, having IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly more potent than the standard, thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.org Another study on pyridylpiperazine-based carbodithioates found that compound 5j , with an o-tolyl moiety, was a highly effective inhibitor with an IC50 value of 5.16 ± 2.68 μM. nih.gov Benzofuran-based thiazolidinone analogues also showed excellent to good inhibitory potential, with IC50 values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM. nih.gov

Inhibitory Activity (IC50, µM) of Various Heterocyclic Derivatives Against Urease frontiersin.orgnih.govnih.gov
Compound SeriesMost Potent Compound(s)IC50 (µM)
Pyridylpiperazine Acetamides5b2.0 ± 0.73
Pyridylpiperazine Propanamides7e2.24 ± 1.63
Pyridylpiperazine Carbodithioates5j5.16 ± 2.68
Benzofuran Thiazolidinones11.2 ± 0.01
Thiourea (Standard)-21.40 - 23.2

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thromboembolic diseases. nih.gov

Research into indoline (B122111) derivatives has led to the discovery of potent FXa inhibitors. nih.gov One such compound, (R)-11d , demonstrated potent in vitro anticoagulant activity in human plasma. nih.gov Piperidine diamine derivatives have also been investigated as FXa inhibitors. nih.gov A series of these compounds showed potent anticoagulant activity, particularly those incorporating amide and urea functionalities. nih.gov Furthermore, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as promising FXa inhibitors, with IC50 values in the micromolar range. mdpi.com

Inhibitory Activity of Indole and Piperidine Derivatives Against Factor Xa
Compound SeriesLead CompoundKey Findings
Indoline Derivatives(R)-11dShowed potent FXa inhibitory activity and in vitro anticoagulant activity in human plasma. nih.gov
Piperidine Diamine Derivatives2h, 2kShowed potent anticoagulant activity and high oral activities in rats. nih.gov
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives-Identified as perspective FXa inhibitors with IC50 values ranging from 0.7 to 40 μM. mdpi.com

P-glycoprotein (P-gp) Modulation

Research into the interaction of 2-(piperidin-2-yl)-1H-indol-5-amine derivatives with P-glycoprotein (P-gp) is an area of interest, particularly in the context of overcoming multidrug resistance in cancer therapy. P-gp is an ATP-dependent efflux pump that can expel a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. While direct studies on this compound's effect on P-gp are not extensively detailed in the provided results, the broader class of indole derivatives has been investigated for P-gp modulation. The development of P-gp inhibitors is a critical strategy to enhance the effectiveness of existing anticancer drugs.

Kinase Inhibition Profiles

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a common feature in many cancers, contributing to aggressive tumor growth. nih.gov Several indole-based derivatives have been identified as potent EGFR inhibitors. nih.govresearchgate.net For instance, compounds like BIBX1382 and BIBU1361, which contain a piperidine moiety, have shown selective and potent inhibition of EGFR kinase activity in the nanomolar range. nih.gov These compounds effectively blocked EGFR phosphorylation and downstream signaling pathways, leading to the inhibition of tumor cell growth both in vitro and in vivo. nih.gov Computational docking studies have further elucidated the binding interactions of indole derivatives within the EGFR active site, providing a basis for the design of more potent and selective inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. researchgate.netresearchgate.net Oxindole-based compounds, structurally related to the indole scaffold, have been shown to be potent inhibitors of CDK2. nih.gov These inhibitors can induce cell cycle arrest and have demonstrated potential in preclinical models. nih.gov The development of pyrimidine-based multi-kinase inhibitors that target CDKs, including CDK2, has also been a focus of research, with some compounds showing anti-proliferative effects in various tumor cell lines. researchgate.net

Cancer Osaka Thyroid (COT) Kinase: While direct inhibition of COT kinase by this compound derivatives is not explicitly detailed, the broader exploration of kinase inhibition by indole-based scaffolds suggests potential activity. The discovery of potent and selective inhibitors for kinases like Polo-like kinase 2 (PLK2) from a library of ATP mimetic chemotypes, including indolyl derivatives, highlights the versatility of this scaffold in targeting different kinases involved in cancer. nih.gov

Compound/Derivative ClassTarget KinaseActivity (IC50)Reference
BIBX1382EGFRNanomolar range nih.gov
BIBU1361EGFRNanomolar range nih.gov
Compound 5fEGFRWT102 ± 7 nM nih.gov
Compound 5gEGFRWT98 ± 07 nM nih.gov
Oxindole-based compoundsCDK2Low nanomolar range nih.gov
7aoPLK2Not specified nih.gov

Receptor Modulation and Agonist/Antagonist Activity

The interaction of this compound derivatives with various G protein-coupled receptors (GPCRs) has been a significant area of investigation, revealing their potential to modulate key neurotransmitter systems.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2C) Modulation

Derivatives of the indole and piperidine scaffolds have shown significant activity at serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders. nih.govnih.govnih.govnih.gov

5-HT1A Receptor: Research has identified dual 5-HT1A and 5-HT7 receptor ligands derived from arylalkyl moieties, with some compounds exhibiting sub-nanomolar affinity for the 5-HT1A receptor. nih.gov For example, compound 21 was identified as a full agonist at the 5-HT1A receptor with a Ki value of 0.74 nM. nih.gov

5-HT2C Receptor: The 5-HT2C receptor is a target for treating obesity and substance use disorders. nih.govnih.gov Piperidine-2-carboxamide derivatives have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor, enhancing the effect of the endogenous ligand serotonin. nih.gov

Compound/Derivative ClassReceptor SubtypeActivityFunctional ProfileReference
Compound 215-HT1AKi = 0.74 nMFull Agonist nih.gov
4-Alkylpiperidine-2-carboxamides5-HT2CNot specifiedPositive Allosteric Modulator nih.gov

Histamine (B1213489) H3 Receptor Antagonism

Piperidine derivatives have been extensively studied as histamine H3 receptor antagonists. acs.orgnih.govacs.orgwikipedia.org The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor to regulate histamine release. wikipedia.org Antagonism of the H3 receptor leads to increased histamine levels, which can have stimulant and nootropic effects. wikipedia.org Several piperidine-based compounds have shown high affinity for the H3 receptor, with some also exhibiting dual activity at sigma-1 receptors. acs.orgnih.govacs.org The piperidine moiety is considered a critical structural element for this dual activity. acs.org

Compound/Derivative ClassReceptorActivity (Ki)Reference
Piperidine derivativesH3Below 100 nM nih.gov
Biphenyl analogues 9, 10, 11hH3R22, 21.7, and 88.9 nM acs.org

Estrogen Receptor Modulation

Derivatives of the this compound scaffold have been investigated for their ability to modulate estrogen receptors (ERs). stmjournals.innih.govnih.govresearchgate.net Selective estrogen receptor modulators (SERMs) can have tissue-specific agonist or antagonist effects, making them valuable for treating hormone-sensitive cancers and other conditions. Computational docking studies have been used to design novel 2,3-substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives as specific ERα modulators. stmjournals.in These studies have identified ligands with favorable binding energies and interactions with key amino acid residues in the ERα binding pocket. stmjournals.in Additionally, 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been synthesized and shown to be tunable ER modulators, with their activity influenced by substituents on the piperidine nitrogen. nih.gov

Compound/Derivative ClassReceptor SubtypeEffectReference
2,3-Substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivativesERαPotential Modulators stmjournals.in
4,4'-(piperidin-4-ylidenemethylene)bisphenol derivativesERαTunable Modulators nih.gov

Modulation of Transport Systems

Derivatives of the core structure this compound are being investigated for their potential to modulate various transport systems, which are crucial for cellular function and are often implicated in disease states. The indole nucleus, a common scaffold in these derivatives, has been identified in compounds that interact with ATP-binding cassette (ABC) transporters. ABC transporters are a large family of membrane proteins responsible for the ATP-dependent translocation of a wide variety of substrates across cellular membranes, including drugs, toxins, and endogenous molecules.

Some indole derivatives have been shown to interact with P-glycoprotein (P-gp, also known as ABCB1) and multidrug resistance-associated protein 1 (MRP1, or ABCC1). These transporters are of particular interest in oncology as their overexpression in cancer cells can lead to multidrug resistance (MDR), a major obstacle in chemotherapy. The ability of certain indole-containing compounds to inhibit the function of these efflux pumps suggests that derivatives of this compound could potentially be developed as chemosensitizers, to be used in combination with conventional anticancer drugs to overcome MDR.

While direct studies on this compound and its specific derivatives are limited in the public domain, the known interactions of related indole structures with ABC transporters provide a strong rationale for their evaluation in this context.

Effects on Voltage-Gated Ion Channels

Voltage-gated ion channels are critical for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells, making them important therapeutic targets. The this compound scaffold combines two key pharmacophores, indole and piperidine, both of which are present in known ion channel modulators.

Derivatives containing the piperidine ring have been investigated for their effects on various voltage-gated ion channels. For instance, certain piperazine (B1678402) derivatives, which are structurally related to piperidines, have been shown to act as modulators of voltage-gated sodium (Nav) channels. nih.gov The indole moiety is also a key feature in several compounds known to interact with ion channels.

Preclinical studies on related heterocyclic compounds suggest that derivatives of this compound could potentially exhibit activity at voltage-gated sodium, potassium, or calcium channels. scielo.org.mx Modulation of these channels could lead to a range of physiological effects, suggesting potential applications in areas such as pain management, epilepsy, and cardiovascular diseases. However, specific data from preclinical evaluations of this compound derivatives on voltage-gated ion channels are not yet widely available.

Broad-Spectrum Preclinical Biological Activities

Anti-Inflammatory Potential

Derivatives of this compound are promising candidates for the development of novel anti-inflammatory agents. Both the indole and piperidine moieties are found in numerous compounds with established anti-inflammatory properties. scielo.org.mxnih.gov Preclinical studies on various indole-piperidine hybrids have demonstrated their potential to mitigate inflammatory responses.

For example, a study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the piperidine ring, identified compounds with potent anti-inflammatory activity. One such derivative, compound 6e, exhibited significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM and 1.87 μM, respectively. nih.gov Furthermore, this compound demonstrated more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. nih.gov The mechanism of action was linked to the inhibition of the NF-κB signaling pathway. nih.gov

Other related studies on piperlotines, which are α,β-unsaturated amides often containing a piperidine ring, have also shown significant in vivo anti-inflammatory effects in models of acute inflammation. scielo.org.mx The anti-inflammatory activities of indole-imidazolidine derivatives have been attributed to the reduction of leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

These findings suggest that derivatives of this compound are likely to possess anti-inflammatory properties, warranting further investigation.

Table 1: Anti-Inflammatory Activity of Selected Piperidine and Indole Derivatives

Compound/Derivative Class Model/Assay Key Findings Reference
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) LPS-stimulated RAW 264.7 macrophages IC50 for NO inhibition: 0.86 μM; IC50 for TNF-α inhibition: 1.87 μM nih.gov
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) Xylene-induced ear edema in mice More potent than ibuprofen nih.gov
Piperlotine derivatives TPA acute inflammation model Up to 52.02% edema inhibition scielo.org.mx

Anticancer and Anti-Proliferative Properties

The this compound scaffold is a promising framework for the design of new anticancer agents. Both indole and piperidine are privileged structures in medicinal chemistry and are integral components of numerous approved and experimental anticancer drugs.

A study on indole-piperidine hybrids functionalized with benzamide (B126) or urea linkages revealed significant in vitro anticancer activity against the NCI-60 panel of human tumor cell lines. researchgate.net For instance, compounds 13b and 13e from this series showed potent activity against the UO-31 renal cancer cell line, with growth inhibitions of -83.76% and -82.75%, respectively. researchgate.net Compound 11f was notably active against the RPMI-8226 leukemia and MDA-MB-468 breast cancer cell lines. researchgate.net In silico docking studies suggested that these compounds may exert their effects through the inhibition of VEGFR-2. researchgate.net

Another study focused on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which incorporate an indole moiety. Several of these compounds exhibited moderate to strong cytotoxic activity against a panel of four human cancer cell lines, with some derivatives showing superior potency to the reference compound. bohrium.com Similarly, novel 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 μM, acting through cell cycle arrest and modulation of microRNA expression. nih.gov

Derivatives of 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole have also been synthesized and evaluated for their cytotoxic potential. Compounds 1 and 3 from this series displayed significant activity against both A2780 ovarian cancer cells (IC50: 11.6 μM and 12.4 μM, respectively) and HeLa cervical cancer cells (IC50: 22.4 μM and 19.4 μM, respectively). nih.gov

These collective findings underscore the potential of this compound derivatives as a source of novel anticancer and anti-proliferative agents.

Table 2: Anticancer and Anti-Proliferative Activity of Selected Indole-Piperidine and Related Derivatives

Compound/Derivative Class Cell Line Activity Reference
Indole-piperidine hybrid (13b) UO-31 (Renal Cancer) Growth Inhibition: -83.76% researchgate.net
Indole-piperidine hybrid (13e) UO-31 (Renal Cancer) Growth Inhibition: -82.75% researchgate.net
2-(Thiophen-2-yl)-1H-indole derivative (4g) HCT-116 (Colon Cancer) IC50: 7.1 μM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) A2780 (Ovarian Cancer) IC50: 11.6 μM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) HeLa (Cervical Cancer) IC50: 22.4 μM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) A2780 (Ovarian Cancer) IC50: 12.4 μM nih.gov

Antimicrobial (Antibacterial, Antifungal) Activity

The development of new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. The this compound framework is a promising starting point for the synthesis of novel antimicrobial compounds, as both indole and piperidine moieties are found in various natural and synthetic antimicrobial agents.

For instance, piperine, a naturally occurring alkaloid containing a piperidine ring, exhibits activity against Candida albicans and Escherichia coli. mdpi.com Synthetic piperidine derivatives have also shown inhibitory activity against a range of bacteria. mdpi.com A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines, which feature a piperazine ring (a close relative of piperidine), identified compounds with potent antibacterial activity. nih.gov Notably, some of these derivatives were more effective than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov

Indole derivatives have also demonstrated significant antimicrobial potential. A series of 1,2,3-triazole-incorporated indole-pyrazolone derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, including potent activity against Acinetobacter baumannii. nih.gov Several of these compounds also showed good to moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov

These findings suggest that the combination of the indole and piperidine scaffolds in this compound derivatives could lead to the discovery of new and effective antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Piperidine and Indole Derivatives

Compound/Derivative Class Microorganism Activity (MIC) Reference
Piperine Candida albicans, E. coli, P. aeruginosa 3.125-100 mg/mL mdpi.com
2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3d) P. aeruginosa Better than ampicillin nih.gov
2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivative (3g) E. coli More efficient than ampicillin nih.gov
1,2,3-Triazole-indole-pyrazolone derivatives (5e, 5h, 5i) Acinetobacter baumannii 10 μg/mL nih.gov

Antiviral (e.g., Anti-HIV) Activity

The search for novel antiviral agents remains a critical area of research, and heterocyclic compounds containing indole and piperidine rings have shown promise in this regard. The this compound scaffold offers a template for the development of new antiviral therapies, including those targeting the human immunodeficiency virus (HIV).

Several studies have highlighted the anti-HIV potential of indole-containing compounds. A series of 2-piperazineone peptidomimetics, designed to mimic host cell peptides that bind to the HIV capsid protein (CA), demonstrated antiviral activity. nih.gov One of the most potent compounds in this series, F-Id-3o, had an anti-HIV-1 EC50 of 6.0 μM and was even more active against HIV-2, with an EC50 of 2.5 μM. nih.gov

Another study on piperazinone phenylalanine derivatives with a terminal indole ring also identified compounds with anti-HIV activity. The introduction of fluorine atoms on the indole ring improved the efficacy, and these indole derivatives were generally more active than their aniline (B41778) counterparts, suggesting the importance of the indole moiety for activity at the NTD-CTD interface of the HIV capsid. nih.gov

While some benzothiazole (B30560) derivatives containing a piperazine ring were screened for anti-HIV activity and found to be inactive, this does not preclude the potential of other piperidine or piperazine-containing scaffolds. researchgate.net The diverse mechanisms by which viruses replicate offer multiple potential targets for small molecule inhibitors, and the structural diversity that can be generated from the this compound core makes it an attractive starting point for further antiviral drug discovery efforts.

Table 4: Anti-HIV Activity of Selected Indole and Piperazine/Piperidine Derivatives

Compound/Derivative Class Virus Activity (EC50) Reference
2-Piperazineone peptidomimetic (F-Id-3o) HIV-1 6.0 μM nih.gov
2-Piperazineone peptidomimetic (Id-3o) HIV-2 2.5 μM nih.gov
Piperazinone phenylalanine derivative (F2-7f) HIV-1 5.89 μM nih.gov

Table 5: List of Mentioned Compounds

Compound Name
This compound
Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)
Ibuprofen
Piperlotines
LPSF/NN-52 (an indole-imidazolidine derivative)
LPSF/NN-56 (an indole-imidazolidine derivative)
Compound 13b (an indole-piperidine hybrid)
Compound 13e (an indole-piperidine hybrid)
Compound 11f (an indole-piperidine hybrid)
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives
2-(thiophen-2-yl)-1H-indole derivatives
Compound 1 (a 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole)
Compound 3 (a 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole)
Piperine
Ampicillin
1,2,3-triazole-incorporated indole-pyrazolone derivatives
F-Id-3o (a 2-piperazineone peptidomimetic)
Id-3o (a 2-piperazineone peptidomimetic)

Antimalarial Activity

The search for novel antimalarial agents is critical in combating the global health threat of malaria, particularly with the rise of drug-resistant parasite strains. Derivatives of the 3-piperidin-4-yl-1H-indole scaffold have emerged as a promising chemotype in this endeavor. nih.govcabidigitallibrary.orgnih.gov

Initial high-throughput screening of the GlaxoSmithKline (GSK) Tres Cantos Antimalarial Set (TCAMS) identified a piperidine indole derivative, TCMDC-134281, with an EC50 of 0.034 μM against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. nih.gov However, this compound exhibited poor drug-like properties and cross-resistance with chloroquine. nih.gov Subsequent structural modifications, including the removal of the 4-aminoquinolinyl fragment, led to the development of simplified analogs with improved properties. nih.gov One such analog, compound 10d , demonstrated lead-like characteristics, with a cLogP of 2.42 and a molecular weight of 305. cabidigitallibrary.orgnih.gov This compound showed activity against both drug-resistant and sensitive strains of P. falciparum with EC50 values around 3 µM, and importantly, it did not exhibit cross-resistance with chloroquine. cabidigitallibrary.orgnih.gov

Further studies on 1,4-disubstituted piperidine derivatives have also shown promising results. nih.gov These compounds have demonstrated good selectivity and activity against P. falciparum. nih.gov For instance, compound 13b was found to be 5-fold more active against the 3D7 strain and 10-fold more active against the W2 strain compared to chloroquine, with low cytotoxicity. nih.gov

The mechanism of action for some indole-based antimalarials has been linked to targeting the melatonin (B1676174) pathway, which is crucial for parasite survival. researchgate.netnih.gov Several compounds have shown the ability to block the erythrocytic cycle at the trophozoite stage and disrupt melatonin-induced growth synchronization in parasite populations. researchgate.netnih.gov

Table 1: Antimalarial Activity of Selected Piperidine Indole Derivatives
CompoundTarget Strain(s)Key FindingsReference(s)
TCMDC-134281P. falciparum 3D7 (chloroquine-sensitive)EC50 of 0.034 μM, but poor drug-like properties and cross-resistance with chloroquine. nih.gov
10d Drug-resistant and sensitive P. falciparum strainsLead-like properties, EC50 values ~3 µM, no cross-resistance with chloroquine. cabidigitallibrary.orgnih.gov
13b P. falciparum 3D7 and W2 strains5-fold more active against 3D7 and 10-fold more active against W2 than chloroquine, with low cytotoxicity. nih.gov
C2-arylalkanimino tryptamine (B22526) derivativesP. falciparum 3D7Inhibited melatonin-induced synchronization and exhibited antimalarial activity. researchgate.net
2j P. falciparum 3D7 and RKL9 (chloroquine-resistant)Blocked parasite growth at the trophozoite stage and disrupted melatonin-induced synchronization. nih.gov

Antitubercular Activity

Tuberculosis (TB) remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. Indole derivatives have shown potential as antitubercular agents, with some targeting essential mycobacterial enzymes. mdpi.comnih.gov

One promising target is the polyketide synthase 13 (Pks13), an enzyme vital for the survival of Mycobacterium tuberculosis (Mtb). mdpi.comnih.gov Structure-guided design has led to the synthesis of N-phenylindole derivatives that act as potent inhibitors of Pks13. mdpi.comnih.gov For example, compounds 45 and 58 demonstrated significant activity against the Mtb H37Rv strain, with minimum inhibitory concentration (MIC) values of 0.0625 μg/mL and 0.125 μg/mL, respectively. mdpi.comnih.gov Thermal stability analysis confirmed their high-affinity binding to the Pks13-TE domain. mdpi.comnih.gov

Another class of compounds, spectinamides, which are semisynthetic analogues of spectinomycin, have shown excellent activity against Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Spectinamide-1599, in particular, has been investigated as a candidate for inhalational therapy. nih.gov In preclinical mouse models, intrapulmonary delivery of spectinamide-1599 demonstrated dose-dependent exposure and efficacy. nih.gov

Furthermore, other heterocyclic compounds incorporating the indole or piperidine moiety have been explored for their antitubercular potential. For instance, fluorinated chalcones and their 2-aminopyridine-3-carbonitrile derivatives have been screened, with some indole-containing compounds showing potent activity. plos.org Similarly, 5-arylidene aromatic derivatives of hydantoin (B18101) have been synthesized and evaluated, with some exhibiting significant inhibition of M. tuberculosis H37Rv. nih.gov

Table 2: Antitubercular Activity of Selected Indole and Piperidine Derivatives
Compound/ClassTargetKey FindingsReference(s)
N-phenylindole derivatives (45 , 58 )Polyketide synthase 13 (Pks13)Potent inhibitors of Mtb H37Rv with MICs of 0.0625 μg/mL and 0.125 μg/mL, respectively. mdpi.comnih.gov
Spectinamide-1599Mycobacterium tuberculosisExcellent activity against MDR and XDR strains; effective via intrapulmonary delivery in mouse models. nih.gov
Fluorinated chalcone (B49325) and 2-aminopyridine-3-carbonitrile derivativesMycobacterium tuberculosisIndole-containing derivatives showed potent antitubercular activity. plos.org
5-arylidene aromatic hydantoin derivativesMycobacterium tuberculosis H37RvSeveral derivatives exhibited >90% inhibition in primary screening. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of indole and piperidine derivatives has been a subject of significant research. nih.govresearchgate.netnih.govnwmedj.orgpeerj.comresearchgate.netnih.govinnovareacademics.innih.govresearchgate.netmdpi.com

Derivatives of 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole have been synthesized and evaluated for their antioxidant properties. nih.gov Compounds 1 and 3 from this series were identified as promising antioxidant agents, with their radical scavenging potential measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov Theoretical calculations suggested that the hydrogen atom is extracted from the hydrazinyl bridge, contributing to their antioxidant activity. nih.gov

Similarly, various in vitro assays have been employed to assess the antioxidant capacity of other indole and piperidine-containing compounds. nih.govpeerj.comnih.gov These assays include the DPPH radical scavenging assay, ferric ion reducing antioxidant power (FRAP), and thiobarbituric acid reactive species (TBARS) tests. nih.govpeerj.com Studies have shown that the antioxidant activity of these compounds can vary depending on the specific chemical structure and the assay used. peerj.com For example, some indolizine (B1195054) derivatives showed better activity in the ABTS•+ radical scavenging assay compared to the DPPH assay. peerj.com

The antioxidant properties of these compounds are often linked to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov The presence of specific functional groups, such as hydroxyl groups on an arylidene moiety, can significantly influence the antioxidant activity. researchgate.net

Table 3: Antioxidant Activity of Selected Indole and Piperidine Derivatives
Compound/ClassAssay(s)Key FindingsReference(s)
2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives (1 , 3 )DPPH radical scavengingPromising antioxidant agents; hydrogen abstraction from the hydrazinyl bridge. nih.gov
Indolizine derivativesDPPH, FRAP, TBARS, ABTS•+Antioxidant activity varied with the assay; some showed better activity against ABTS•+ radical. peerj.com
Arylidene-1H-indole-2-carbohydrazonesDPPH, FRAP, ORACAntioxidant activity influenced by the number and position of hydroxyl groups on the arylidene moiety. researchgate.net
Piperidine derivativesDPPH, CUPRACSome piperidine molecules showed limited DPPH radical scavenging activity but other biological effects. nwmedj.org

Neuroprotective Effects in Preclinical Models

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the neuroprotective potential of indole and piperidine derivatives. nih.govnih.govnih.govnobleresearch.orgmdpi.com

Studies have shown that certain indole-based compounds can protect against oxidative stress-induced cell death in neuronal cell lines. nih.gov For instance, a series of synthetic indole-phenolic compounds demonstrated strong antioxidant and cytoprotective effects against reactive oxygen species generated by the Aβ(25–35) peptide, a key player in Alzheimer's disease pathology. nih.gov These compounds were also found to chelate copper ions and promote the disaggregation of Aβ fragments. nih.gov

In animal models of Parkinson's disease, piperine, an alkaloid from the Piper genus, has shown neuroprotective effects. nih.govnobleresearch.org In a mouse model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), piperine treatment attenuated motor coordination deficits and cognitive impairment. nih.gov It also prevented the loss of tyrosine hydroxylase-positive neurons, reduced microglial activation and oxidative stress, and exhibited anti-apoptotic properties. nih.gov Similar neuroprotective effects of piperine were observed in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), likely due to its anti-inflammatory and antioxidant properties. nobleresearch.org

The neuroprotective mechanisms of these compounds are often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.govnih.govnobleresearch.org

Table 4: Neuroprotective Effects of Selected Indole and Piperidine Derivatives in Preclinical Models
Compound/ClassPreclinical ModelKey FindingsReference(s)
Synthetic indole-phenolic compoundsH2O2-stimulated SH-SY5Y cells, Aβ(25–35)-induced damage modelsExhibited antioxidant, cytoprotective, metal-chelating, and anti-amyloid aggregation properties. nih.gov
PiperineMPTP-induced Parkinson's disease mouse modelAttenuated motor and cognitive deficits, protected dopaminergic neurons, reduced neuroinflammation and oxidative stress. nih.gov
Piperine6-OHDA-induced Parkinson's disease rat modelShowed neuroprotective effects, likely through anti-inflammatory and antioxidant mechanisms. nobleresearch.org
Indole-based 5-HT6R antagonistsScopolamine or Aβ oligomer-induced cognitive impairment in miceImproved cognitive impairment, prevented cholinergic dysfunctions, and reduced neuroinflammation. nih.gov

General Modulatory Effects on the Central Nervous System

Beyond specific neuroprotective actions, indole and piperidine derivatives have been investigated for their broader modulatory effects on the central nervous system (CNS). researchgate.netnih.govglobalresearchonline.netresearchgate.netnih.govnih.gov These compounds have shown potential as anticonvulsants, antidepressants, and sedative-hypnotics. researchgate.netnih.gov

A study on new 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones revealed that these compounds generally exhibited CNS depressant effects in mice. globalresearchonline.net Most of the tested compounds led to a decrease in locomotor activity and potentiated pentobarbitone-induced sleep, indicating a sedative-hypnotic profile. globalresearchonline.net

The serotonin type 6 receptor (5-HT6R) has been identified as a promising target for addressing cognitive deficits in neurodegenerative and psychiatric disorders. nih.gov Antagonists of the 5-HT6R, including some indole derivatives, have been shown to improve learning and memory in preclinical models. nih.gov The development of novel 5-HT6R antagonists has been guided by the structural features of known compounds like idalopirdine. nih.gov

The diverse pharmacological activities of indole derivatives on the CNS highlight the potential for developing new therapeutic agents for a range of neurological and psychiatric conditions. researchgate.netresearchgate.netnih.gov

Table 5: General Modulatory Effects of Selected Indole and Piperidine Derivatives on the CNS
Compound/ClassCNS EffectKey FindingsReference(s)
1-N-Substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-onesCNS depression, Sedative-hypnoticDecreased locomotor activity and potentiated pentobarbitone-induced narcosis in mice. globalresearchonline.net
Indole-based 5-HT6R antagonistsCognitive enhancementImproved learning and memory in preclinical models of cognitive dysfunction. nih.gov
PiperineGeneral CNS effectsExhibits anti-epileptic, anti-depressive, and neuroprotective effects in preclinical models. nih.gov
Various indole derivativesAnticonvulsant, antidepressant, sedative-hypnoticThe indole nucleus is a common feature in drugs targeting CNS disorders. researchgate.netnih.gov

Analytical Methodologies for Characterization and Purity Assessment of 2 Piperidin 2 Yl 1h Indol 5 Amine and Its Derivatives

Spectroscopic Characterization

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of 2-(piperidin-2-yl)-1H-indol-5-amine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of protons to their specific positions in the indole (B1671886) and piperidine (B6355638) rings.

Key expected features in the ¹H NMR spectrum would include:

Aromatic Protons: Signals for the protons on the indole ring, typically in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene (B151609) ring of the indole would lead to specific splitting patterns.

Indole NH Proton: A characteristic broad singlet for the N-H proton of the indole ring, the chemical shift of which can be highly dependent on the solvent and concentration.

Piperidine Protons: A complex set of signals for the methylene (B1212753) (-CH₂) and methine (-CH) protons of the piperidine ring, usually found in the upfield region of the spectrum (δ 1.5-3.5 ppm).

Amine Protons: A broad signal for the primary amine (-NH₂) protons on the indole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected signals in the ¹³C NMR spectrum would include:

Aromatic and Heteroaromatic Carbons: Signals for the carbon atoms of the indole ring, typically in the range of δ 100-140 ppm.

Piperidine Carbons: Signals for the carbon atoms of the piperidine ring, which would appear in the more upfield region of the spectrum.

For a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine , the reported ¹³C NMR data in DMSO-d₆ shows signals at δ 28.9 (CH₂), 41.9 (CH₂-N), 44.9 (CH₂-N), 119.7 (CH-Ar), 126.7 (CH-Ar), 129.1 (CH-Ar), 135.3 (C-Ar), 136.1 (C-Ar), and 136.9 (C-Ar). google.com This provides a reference for the expected chemical shift ranges for the carbon atoms in a similar structural environment.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Key expected IR absorption bands include:

N-H Stretching: Bands corresponding to the N-H stretching vibrations of the indole and piperidine rings, as well as the primary amine group. These typically appear in the region of 3200-3500 cm⁻¹. For instance, in a similar molecule, (2,3-dihydro-1H-indol-5-ylmethyl)amine, N-H and NH₂ stretching vibrations were observed at 3359, 3282, and 3012 cm⁻¹. google.com

C-H Stretching: Bands for the stretching vibrations of aromatic and aliphatic C-H bonds, typically found in the 2800-3100 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring would be expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations for the C-N bonds would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. It would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For example, the high-resolution mass spectrum of (2,3-dihydro-1H-indol-5-ylmethyl)amine showed a calculated m/z for [M+H]⁺ of 149.1073, with the found value being 149.1067, confirming its elemental composition. google.com

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A suitable solvent system would be chosen to achieve good separation between the target compound and any impurities on a silica (B1680970) gel plate. The spots would be visualized under UV light or by using a staining agent.

Future Research Directions and Therapeutic Potential of 2 Piperidin 2 Yl 1h Indol 5 Amine

Development of Multi-Target Directed Ligands (MTDLs) based on the Indole-Piperidine Scaffold

The indole-piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. This makes it an ideal foundation for the design of Multi-Target Directed Ligands (MTDLs). MTDLs are single chemical entities engineered to interact with multiple targets simultaneously, a strategy that is gaining traction for treating complex multifactorial diseases like Alzheimer's disease (AD). researchgate.netmdpi.com

The rationale behind using the indole-piperidine scaffold for MTDLs in AD is compelling. For instance, derivatives can be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, a key factor in AD. nih.govajchem-a.com Furthermore, this scaffold can be modified to target other pathological hallmarks of AD, such as the aggregation of β-amyloid plaques and neuroinflammation. nih.govresearchgate.netresearchgate.net

For example, research has shown that linking an indole-piperidine moiety with other pharmacophores can yield compounds with potent and selective inhibitory activity against cholinesterases and β-amyloid aggregation. researchgate.netnih.gov The development of such MTDLs often involves a molecular hybridization approach, combining the key structural features of different bioactive molecules. researchgate.net

Exploration of Novel Therapeutic Applications based on Preclinical Findings

Preclinical studies on derivatives of the 2-(piperidin-2-yl)-1H-indol-5-amine scaffold have revealed a broad spectrum of pharmacological activities, opening avenues for new therapeutic applications beyond neurodegenerative diseases. The inherent versatility of the indole (B1671886) and piperidine (B6355638) rings allows for modifications that can tune the compound's activity towards various biological targets. chemimpex.com

One promising area is oncology. Certain indole-piperidine derivatives have been shown to suppress signaling pathways, like the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov These compounds have demonstrated the potential to overcome drug resistance, a major challenge in cancer therapy. nih.gov

Furthermore, the anti-inflammatory properties of this scaffold are of significant interest. By modifying the core structure, researchers can develop potent anti-inflammatory agents. nih.gov This could lead to treatments for a range of inflammatory conditions.

The following table summarizes some of the explored therapeutic applications of indole-piperidine derivatives based on preclinical findings:

Therapeutic AreaSpecific Target/MechanismReference
Alzheimer's DiseaseCholinesterase Inhibition, Anti-β-amyloid aggregation, Anti-neuroinflammatory nih.govajchem-a.comresearchgate.netresearchgate.net
CancerHedgehog Pathway Inhibition, Overcoming Drug Resistance nih.gov
Pain and InflammationTRPV1 Agonism nih.gov
InsomniaHistamine (B1213489) H1 Antagonism nih.gov

Integration of Advanced Synthetic Methodologies for Scaffold Diversification

The therapeutic potential of the this compound scaffold can be fully realized through the application of advanced and efficient synthetic methodologies. These methods are crucial for creating a diverse library of derivatives for biological screening. derpharmachemica.comresearchgate.net

Recent years have seen significant progress in the synthesis of functionalized indoles and piperidines. ajchem-a.comderpharmachemica.comnih.gov Techniques such as transition metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions have become powerful tools for modifying the core scaffold. derpharmachemica.comresearchgate.netmdpi.com These methods allow for the precise introduction of various functional groups, leading to a wide range of structural diversity. researchgate.net

For instance, palladium-catalyzed reactions have been effectively used to create complex indole derivatives. derpharmachemica.com Similarly, innovative methods for piperidine synthesis, including various cyclization strategies, enable the creation of a wide array of substituted piperidine rings. nih.govmdpi.com The use of green chemistry principles, such as water-based reactions and non-toxic catalysts, is also becoming more prevalent in the synthesis of these scaffolds. ajchem-a.com

Application of Integrated Computational and Experimental Approaches for Lead Optimization

To accelerate the drug discovery process and efficiently identify promising lead compounds, an integrated approach combining computational modeling and experimental validation is essential. nih.gov This synergy allows for the rational design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

Computational tools, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how these molecules interact with their biological targets at an atomic level. nih.gov This understanding helps in predicting the binding affinity and selectivity of new designs before they are synthesized. For example, in the context of Alzheimer's disease, computational studies can elucidate the binding modes of MTDLs within the active sites of cholinesterases. nih.gov

This in silico screening is then followed by experimental validation through synthesis and biological testing. nih.gov This iterative cycle of design, synthesis, and testing allows for rapid lead optimization. Furthermore, computational methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov This integrated strategy has been successfully applied to optimize other complex molecules and holds great promise for the development of novel therapeutics based on the indole-piperidine scaffold. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-(piperidin-2-yl)-1H-indol-5-amine?

The synthesis typically involves multi-step organic reactions. For analogous indole-piperidine derivatives, key steps include:

  • Cyclization : Formation of the indole core using catalysts like palladium or copper under inert atmospheres (N₂/Ar) .
  • Amine Functionalization : Piperidine coupling via Buchwald-Hartwig amination or nucleophilic substitution, often in solvents like DMF or toluene at 80–120°C .
  • Purification : Column chromatography or recrystallization to isolate the final product. Example workflow:
StepReagents/ConditionsPurpose
1Pd(OAc)₂, XPhos, DMF, 100°CIndole core formation
2Piperidine, K₂CO₃, toluene, refluxPiperidine coupling
3Silica gel chromatography (EtOAc/hexane)Purification

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity (e.g., indole NH at δ 10–12 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) .
  • X-ray Crystallography : Resolve 3D conformation if crystals are obtainable .

Advanced Research Questions

Q. How can molecular docking simulations guide the study of this compound’s bioactivity?

Computational methods predict binding affinities to targets like acetylcholinesterase (AChE) or monoamine oxidase (MAO):

  • Software : Use MOE, AutoDock, or Schrödinger for docking .
  • Key Interactions : Hydrogen bonding with catalytic serine (AChE) or π-π stacking with FAD (MAO) . Example: Hybrid indole-piperidine analogs showed IC₅₀ values of 0.35 μM for AChE inhibition, validated via kinetic assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations .
  • Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparison : Benchmark against derivatives like N-[(5-benzyloxy-1H-indol-2-yl)methyl]propargylamine to identify substituent effects .

Q. How does the compound’s structure influence its pharmacokinetic properties?

  • Lipophilicity (LogP) : Predicted LogP ~2.5 (moderate blood-brain barrier penetration) .
  • Metabolic Hotspots : Piperidine ring oxidation (CYP3A4) and indole N-demethylation are potential metabolic pathways .
  • SAR Insights : Fluorination at the pyrimidine ring (analogous to ) enhances metabolic stability by blocking oxidation sites.

Methodological Considerations

Q. What in vitro assays are suitable for evaluating neuroprotective potential?

  • Aβ Aggregation Inhibition : Thioflavin-T fluorescence assay to quantify amyloid-beta fibril formation .
  • Neuronal Cell Viability : MTT assay on SH-SY5Y cells under oxidative stress (H₂O₂-induced) .
  • MAO Inhibition : Fluorometric detection of H₂O₂ production in recombinant MAO-A/MAO-B .

Q. How to design toxicity studies for early-stage development?

  • Acute Toxicity : Zebrafish embryo model (LC₅₀ determination) .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) .
  • Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .

Emerging Research Directions

Q. Could this compound serve as a multitarget ligand for neurodegenerative diseases?

Evidence from hybrid molecules (e.g., donepezil-indole derivatives) suggests dual AChE/MAO inhibition with IC₅₀ < 1 μM, reducing Aβ aggregation by 40–60% in vitro . Structural modifications (e.g., adding propargylamine groups) may enhance activity .

Q. What catalytic systems improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., piperidine ring opening) .
  • Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., 30 minutes vs. 12 hours under conventional heating) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.